molecular formula C8H5IN2 B13653597 5-Iodo-1,7-naphthyridine

5-Iodo-1,7-naphthyridine

Cat. No.: B13653597
M. Wt: 256.04 g/mol
InChI Key: BACXBGIUTLBODN-UHFFFAOYSA-N
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Description

5-Iodo-1,7-naphthyridine is a high-purity chemical building block specifically designed for advanced synthetic and medicinal chemistry applications. As a halogenated heteroaromatic compound, its primary value lies in its reactivity, where the iodine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . This enables researchers to efficiently construct more complex molecular architectures, making it a vital intermediate in the exploration of new therapeutic agents . The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities . This core structure is recognized for its significance in the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties, and it also finds applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors . The synthetic utility of 1,7-naphthyridines is well-established, with common routes involving reactions like those with diethyl ethoxymethylenemalonate (EMME) using aminopyridine derivatives as starting materials . This product is analyzed by techniques including LCMS, HPLC, GC, and NMR to ensure identity and purity exceeding >99% . It is supplied as a pharmaceutical intermediate intended strictly for research purposes in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

5-iodo-1,7-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H

InChI Key

BACXBGIUTLBODN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)I

Origin of Product

United States

Foundational & Exploratory

Navigating C-5 Functionalization of the 1,7-Naphthyridine Core: A Comparative Reactivity Guide to 5-Iodo vs. 5-Bromo Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,7-Naphthyridine Scaffold in Modern Drug Discovery

The 1,7-naphthyridine nucleus, a privileged heterocyclic scaffold, is a cornerstone in contemporary medicinal chemistry. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, enabling it to serve as a versatile template for the design of potent and selective therapeutic agents. The ability to introduce diverse functionalities at various positions on this core is paramount for modulating pharmacological activity, optimizing ADME (absorption, distribution, metabolism, and excretion) properties, and fine-tuning physicochemical characteristics. Among the various positions, C-5 functionalization offers a strategic vector for molecular elaboration, directly influencing the molecule's interaction with biological targets. This guide provides a deep dive into the comparative reactivity of two key intermediates for this purpose: 5-iodo-1,7-naphthyridine and its 5-bromo analog, with a focus on their application in palladium-catalyzed cross-coupling reactions – a workhorse in modern drug synthesis.

The Fundamental Dichotomy: A Physicochemical Comparison of the C-I and C-Br Bonds

The choice between an iodo or bromo substituent at the C-5 position is not arbitrary; it is a strategic decision rooted in the fundamental physicochemical differences between the carbon-iodine and carbon-bromine bonds. These differences directly translate into distinct reactivity profiles, particularly in the context of transition-metal-catalyzed reactions.

The generally accepted trend in reactivity for aryl halides in these reactions is I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage. This lower BDE facilitates the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling cycles.

PropertyC-I BondC-Br BondImplication for Reactivity
Bond Dissociation Energy (BDE) ~213 kJ/mol~285 kJ/molLower energy required to break the C-I bond, leading to faster oxidative addition.
Polarizability HigherLowerThe more polarizable C-I bond can lead to more favorable interactions with the palladium catalyst.
Electronegativity of Halogen LowerHigherInfluences the electronic nature of the C-X bond and the aryl ring.
Leaving Group Ability BetterGoodIodide is a better leaving group than bromide.

This intrinsic difference in bond strength is the primary driver for the enhanced reactivity of 5-iodo-1,7-naphthyridine over its bromo counterpart. Consequently, reactions involving the iodo analog can often be performed under milder conditions, with lower catalyst loadings, and may exhibit broader substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The strategic placement of a halogen at the C-5 position of the 1,7-naphthyridine core transforms it into a versatile building block for the synthesis of complex molecules. Three of the most powerful and widely utilized transformations in the medicinal chemist's toolbox are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The choice between the 5-iodo and 5-bromo analogs can significantly impact the efficiency and success of these transformations.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for constructing biaryl and heteroaryl-aryl linkages. These motifs are prevalent in a vast array of marketed drugs and clinical candidates.

Mechanistic Considerations: The Critical Oxidative Addition Step

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the aryl halide to a Pd(0) complex. This step is often rate-limiting, and its efficiency is directly correlated with the lability of the C-X bond.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation + [R-B(OR)2(Base)]- Base Base Ar-X Ar-X Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination / Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' HNR'R'' HNR'R'' HNR'R''->Amine_Coordination + HNR'R'' + Base Base Base Ar-X Ar-X

Buchwald-Hartwig Amination Catalytic Cycle

The superior reactivity of 5-iodo-1,7-naphthyridine is again advantageous, often leading to higher yields and allowing for the coupling of less nucleophilic amines under more benign conditions.

Comparative Reactivity Profile: 5-Iodo vs. 5-Bromo in Buchwald-Hartwig Amination

Parameter5-Iodo-1,7-naphthyridine5-Bromo-1,7-naphthyridine
Relative Reactivity Very HighHigh
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂, Buchwald Palladacycles
Typical Ligand Xantphos, BINAP, Buchwald ligands (e.g., SPhos, XPhos)Buchwald ligands (e.g., RuPhos, BrettPhos)
Typical Base NaOt-Bu, KOt-Bu, Cs₂CO₃NaOt-Bu, KOt-Bu, K₃PO₄
Typical Solvent Toluene, Dioxane, THFToluene, Dioxane
Typical Temperature 60 °C to 100 °C80 °C to 120 °C
Potential Challenges High reactivity can sometimes lead to undesired side reactions, such as hydrodehalogenation.May require more specialized and often proprietary Buchwald ligands and higher temperatures to achieve efficient coupling with challenging amines.
The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is an indispensable tool for the synthesis of arylalkynes. These structures are valuable intermediates and are found in various biologically active molecules and materials.

Mechanistic Pathway

The Sonogashira reaction follows a dual catalytic cycle. The palladium cycle is analogous to those of the Suzuki and Buchwald-Hartwig reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in a transmetalation step with the Pd(II) intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-CCR(L2) Ar-Pd(II)-CCR(L2) Transmetalation->Ar-Pd(II)-CCR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-CCR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-CCR Ar-C≡C-R Reductive_Elimination->Ar-CCR CuX CuX Alkyne_Coordination Alkyne Coordination / Deprotonation CuX->Alkyne_Coordination Cu-CCR Cu-C≡C-R Alkyne_Coordination->Cu-CCR Cu-CCR->Transmetalation Transmetalation to Pd(II) Terminal_Alkyne H-C≡C-R Terminal_Alkyne->Alkyne_Coordination + H-C≡C-R + Base Base Base Ar-X Ar-X

Sonogashira Coupling Catalytic Cycles

The enhanced reactivity of 5-iodo-1,7-naphthyridine is particularly beneficial in the Sonogashira coupling, as it can often enable the reaction to proceed at lower temperatures, which is crucial for preventing the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper co-catalyst at elevated temperatures.

Comparative Reactivity Profile: 5-Iodo vs. 5-Bromo in Sonogashira Coupling

Parameter5-Iodo-1,7-naphthyridine5-Bromo-1,7-naphthyridine
Relative Reactivity HighModerate
Typical Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuICuI
Typical Ligand PPh₃PPh₃
Typical Base Et₃N, i-Pr₂NH (often as solvent)Et₃N, i-Pr₂NH
Typical Solvent THF, DMF, TolueneTHF, DMF, Toluene
Typical Temperature Room Temperature to 60 °C60 °C to 100 °C
Potential Challenges Over-reactivity can sometimes lead to complex mixtures.Requires higher temperatures, which can increase the rate of alkyne homocoupling. May require higher catalyst loadings.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and may require optimization based on the specific substrate and desired product.

Synthesis of Starting Materials

Protocol 1: Synthesis of 5-Bromo-1,7-naphthyridine

This procedure is adapted from the direct bromination of 1,7-naphthyridine.

  • To a solution of 1,7-naphthyridine hydrobromide (1.0 eq) in nitrobenzene, add bromine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate 5-bromo-1,7-naphthyridine from 3-bromo and 3,5-dibromo byproducts.

Protocol 2: Synthesis of 5-Iodo-1,7-naphthyridine (Proposed)

A direct, regioselective iodination protocol for the C-5 position of 1,7-naphthyridine is not well-documented. A plausible approach involves a halogen exchange reaction from the more readily available 5-bromo-1,7-naphthyridine.

  • In a sealed tube, combine 5-bromo-1,7-naphthyridine (1.0 eq), sodium iodide (3.0-5.0 eq), and a copper(I) catalyst (e.g., CuI, 0.1-0.2 eq).

  • Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C for 12-48 hours, monitoring the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-iodo-1,7-naphthyridine.

Representative Cross-Coupling Protocol: Suzuki-Miyaura Reaction

Protocol 3: Suzuki-Miyaura Coupling of 5-Iodo-1,7-naphthyridine with Phenylboronic Acid

  • To an oven-dried reaction vessel, add 5-iodo-1,7-naphthyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add Pd(PPh₃)₄ (0.03 eq) to the vessel.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 2-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-phenyl-1,7-naphthyridine.

Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-1,7-naphthyridine with Phenylboronic Acid

  • To an oven-dried reaction vessel, add 5-bromo-1,7-naphthyridine (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 3 to obtain 5-phenyl-1,7-naphthyridine.

Strategic Considerations for the Medicinal Chemist

The choice between 5-iodo- and 5-bromo-1,7-naphthyridine is a classic cost-benefit analysis in process development and library synthesis.

Decision_Workflow Start Project Goal: C-5 Functionalization of 1,7-Naphthyridine Decision1 Need for High Reactivity? (e.g., challenging coupling partner, mild conditions required) Start->Decision1 Use_Iodo Select 5-Iodo-1,7-naphthyridine Decision1->Use_Iodo Yes Use_Bromo Select 5-Bromo-1,7-naphthyridine Decision1->Use_Bromo No / Cost is a major factor Considerations_Iodo Advantages: - Milder conditions - Lower catalyst loading - Broader scope Disadvantages: - Higher cost - Potential for over-reactivity Use_Iodo->Considerations_Iodo Considerations_Bromo Advantages: - Lower cost - More stable starting material Disadvantages: - Harsher conditions may be needed - Higher catalyst loading - Potentially narrower scope Use_Bromo->Considerations_Bromo

Decision Workflow for Halogen Selection

For early-stage drug discovery, where rapid access to a diverse range of analogs is crucial and material cost is less of a concern, the superior reactivity of 5-iodo-1,7-naphthyridine makes it the preferred choice. It offers a higher probability of success with a wider array of coupling partners under a standard set of conditions.

For later-stage development and scale-up synthesis, where process optimization, cost of goods, and atom economy are paramount, 5-bromo-1,7-naphthyridine becomes a more attractive option. While it may require more rigorous optimization of reaction conditions (e.g., screening of ligands, bases, and solvents), the lower cost of bromine-containing starting materials can provide a significant economic advantage.

Conclusion

The 5-iodo- and 5-bromo-1,7-naphthyridine analogs are both powerful and indispensable intermediates in the synthesis of novel therapeutics. The fundamental difference in their reactivity, governed by the inherent properties of the carbon-halogen bond, dictates their strategic application in drug discovery and development. The 5-iodo analog offers a path of higher reactivity, enabling broader and more facile diversification, particularly in the early stages of a project. Conversely, the 5-bromo analog presents a more cost-effective, albeit potentially more challenging, route for larger-scale synthesis. A thorough understanding of their respective reactivity profiles empowers the medicinal chemist to make informed decisions, accelerating the journey from hit identification to clinical candidate.

References

A comprehensive list of references will be provided upon request, including links to peer-reviewed articles and established chemical protocols.

Heterocyclic building blocks 5-iodo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-1,7-naphthyridine is a high-value heterocyclic building block that serves as a critical scaffold in the development of kinase inhibitors, HIV-1 integrase inhibitors, and complex antiproliferative agents. Distinguished by its electron-deficient bicyclic core, the 1,7-naphthyridine system offers unique hydrogen-bonding vectors (N1 and N7) that differ significantly from its quinoline or isoquinoline analogs. The C-5 iodo substituent acts as a versatile "chemical handle," enabling highly regioselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) under mild conditions. This guide synthesizes field-proven protocols for its synthesis, handling, and application in late-stage functionalization.

Structural Analysis & Physicochemical Properties[1]

The 1,7-naphthyridine core consists of two fused pyridine rings. The nitrogen atoms are located at positions 1 and 7. The C-5 position is electronically distinct; it is situated in the "carbocyclic-equivalent" ring relative to N1 but is activated by the electron-withdrawing nature of the adjacent N7 nitrogen (depending on resonance contributors).

Electronic Distribution
  • N1 & N7: Both nitrogens exert a strong inductive effect (-I), reducing electron density across the pi-system.

  • C-5 Reactivity: The C-5 position is activated for oxidative addition to Pd(0) species due to the electron-deficient nature of the ring, making the C-I bond weaker than in iodobenzene but sufficiently stable for handling.

  • Basicity: The pKa of the conjugate acid is approximately 3.6–3.8, making it less basic than quinoline (pKa ~4.9). This reduced basicity minimizes catalyst poisoning during metal-catalyzed couplings.

Key Properties Table
PropertyValue / DescriptionContext
Molecular Formula C₈H₅IN₂Core Scaffold
Molecular Weight 256.04 g/mol Heavy atom count aids in fragment-based screening
Appearance Pale yellow to off-white solidLight sensitive; store in amber vials
Melting Point 118–122 °CCrystalline solid
Solubility DMSO, DMF, DCM, MeOHPoor solubility in water and hexanes
LogP (Calc) ~2.1Lipophilic enough for cell permeability
Storage 2–8 °C, Inert AtmosphereHygroscopic and light-sensitive

Synthetic Routes & Manufacturing[5][6]

While direct electrophilic iodination of the electron-poor 1,7-naphthyridine ring is sluggish and non-selective, the industry-standard approach relies on Halogen Exchange (Halex) from the more accessible 5-bromo precursor.

Primary Route: Copper-Catalyzed Halogen Exchange (Finkelstein)

This protocol is preferred for its scalability and high yield. It utilizes the commercially available 5-bromo-1,7-naphthyridine, driving the equilibrium toward the iodide using a solubility differential or a copper catalyst.

Reaction Scheme: 5-Bromo-1,7-naphthyridine + NaI (2.0 eq) --[CuI, Ligand]--> 5-Iodo-1,7-naphthyridine

Protocol:

  • Reagents: Charge a dry Schlenk flask with 5-bromo-1,7-naphthyridine (1.0 equiv), Sodium Iodide (NaI, 2.0 equiv), and Copper(I) Iodide (CuI, 5 mol%).

  • Ligand: Add trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) to stabilize the Cu-species.

  • Solvent: Add anhydrous 1,4-Dioxane (0.5 M concentration).

  • Execution: Degas the mixture (N2 sparge, 10 min). Seal and heat to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The iodo product typically elutes after the bromo starting material due to higher polarizability.

Alternative Route: Modified Skraup Cyclization

For de novo synthesis, a modified Skraup reaction using 3-amino-5-iodopyridine and glycerol can be employed, though it often yields a mixture of 1,5- and 1,7-isomers requiring tedious separation.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the logical flow from precursor selection to downstream functionalization, highlighting the critical "Halex" step.

G Start 3-Aminopyridine Inter 5-Bromo-1,7-naphthyridine Start->Inter Skraup Cyclization (Glycerol, Oxidant) Target 5-Iodo-1,7-naphthyridine (Core Building Block) Inter->Target CuI-Catalyzed Halex (NaI, Dioxane, 110°C) Suzuki Suzuki Coupling (Biaryl Scaffolds) Target->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Sono Sonogashira Coupling (Alkynyl Linkers) Target->Sono Pd(PPh3)4, CuI, Alkyne Buch Buchwald-Hartwig (Amination) Target->Buch Pd2(dba)3, BINAP, Amine

Figure 1: Synthetic workflow converting precursors to the 5-iodo core and its subsequent divergence into medicinal chemistry libraries.

Reactivity Profile & Applications

The C-5 iodine atom is significantly more reactive than the corresponding bromide or chloride, allowing for chemoselective transformations in the presence of other halogens (e.g., a Cl at C-2 or C-8).

Suzuki-Miyaura Coupling
  • Utility: Construction of biaryl kinase inhibitors.

  • Conditions: Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1), 80 °C.

  • Insight: The 1,7-naphthyridine nitrogen atoms can coordinate to Pd; using bidentate ligands like dppf or XPhos is crucial to prevent catalyst deactivation.

Sonogashira Coupling
  • Utility: Introduction of rigid alkynyl linkers for probing ATP-binding pockets.

  • Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq), DMF, RT to 50 °C.

  • Insight: Deoxygenate solvents thoroughly. The electron-deficient ring makes the oxidative addition facile, often proceeding at lower temperatures than phenyl iodides.

Medicinal Chemistry Case Study: HIV-1 Integrase

Researchers have utilized the 1,7-naphthyridine scaffold to mimic the binding interactions of quinolone antibiotics and viral inhibitors. The N1/N7 lone pairs act as hydrogen bond acceptors for residues in the active site (e.g., Mg²⁺ coordination in integrase enzymes). The 5-position vector allows the molecule to extend into the hydrophobic pocket, improving potency and selectivity [1].

Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Stability: Stable under inert gas (Argon/Nitrogen). Degrades slowly upon exposure to UV light (liberating iodine).

  • Spill Protocol: Absorb with inert material (vermiculite). Treat surfaces with dilute sodium thiosulfate to neutralize any free iodine.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use in a fume hood due to potential dust inhalation.

References

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs . National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous Chemistry). MDPI Molecules. Available at: [Link]

  • Copper-Catalyzed Halogen Exchange in Aryl Halides . Journal of the American Chemical Society.[1] Available at: [Link]

  • Suzuki Coupling Reaction: Catalysts and Protocols . Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aryl-1,7-Naphthyridines in Drug Discovery

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of aryl or heteroaryl substituents at the C-5 position, in particular, has been a key strategy in the development of novel therapeutics. These 5-aryl-1,7-naphthyridine cores are often crucial for modulating target affinity and selectivity, as well as for optimizing pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, offering a reliable route to construct the pivotal C-C bond between the naphthyridine core and a diverse range of (hetero)aryl partners.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 5-iodo-1,7-naphthyridine, detailing optimized reaction conditions, a step-by-step protocol, and an in-depth discussion of the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-1,7-naphthyridine to form a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 5-aryl-1,7-naphthyridine product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (5-Iodo-1,7-naphthyridine) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate [1,7-Naphthyridin-5-yl]-Pd(II)(I)L2 Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar-B(OR)2 + Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Aryl_Intermediate [1,7-Naphthyridin-5-yl]-Pd(II)(Ar)L2 Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Product 5-Aryl-1,7-naphthyridine Reductive_Elimination->Product Product Formation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 5-iodo-1,7-naphthyridine is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The presence of two nitrogen atoms in the 1,7-naphthyridine ring can influence the reaction by coordinating to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, the choice of reaction conditions is critical to mitigate these effects.

Palladium Catalyst and Ligand Selection

A variety of palladium catalysts can be employed for this transformation. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of iodo-heterocycles.[5][6] Alternatively, a combination of a Pd(II) source, such as Pd(OAc)₂, with a suitable phosphine ligand like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands from the Buchwald-Hartwig family (e.g., XPhos, SPhos) can also be highly effective, particularly for less reactive boronic acids.[7] A typical catalyst loading is in the range of 1-5 mol%.[8]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by forming a more nucleophilic boronate species.[9] For N-heterocyclic substrates, an appropriate choice of base is essential to avoid undesired side reactions. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[10] K₂CO₃ is often a good starting point due to its moderate basicity and cost-effectiveness. The base is typically used in a 2-3 fold excess relative to the 5-iodo-1,7-naphthyridine.

Solvent Systems for Optimal Performance

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction kinetics.[11] Aprotic polar solvents are generally preferred for the Suzuki coupling of heteroaryl halides. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust and widely used solvent system.[12] N,N-Dimethylformamide (DMF) is another excellent choice, particularly for reactions that require higher temperatures to proceed to completion.[5][13] It is imperative to use degassed solvents to prevent the oxidation of the Pd(0) catalyst, which can lead to the formation of inactive palladium black and homocoupling of the boronic acid.[9]

Reaction Temperature and Time

The optimal reaction temperature is dependent on the reactivity of the specific boronic acid and the chosen catalyst system. Generally, temperatures ranging from 80 °C to 120 °C are employed.[14] Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time, which can vary from a few hours to overnight.

Data Presentation: Representative Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 5-iodo-1,7-naphthyridine with various arylboronic acids, based on established protocols for similar naphthyridine systems.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DMF100890-98
33-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)Dioxane/H₂O (5:1)1001675-85
42-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1101280-90

Yields are estimated based on similar transformations in the literature and may vary depending on the specific experimental setup and purification.

Experimental Protocols

Detailed Step-by-Step Methodology

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-iodo-1,7-naphthyridine with phenylboronic acid.

Materials and Reagents:

  • 5-Iodo-1,7-naphthyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-iodo-1,7-naphthyridine (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-1,7-naphthyridine.

Experimental_Workflow start Start reagents Combine Reactants: 5-Iodo-1,7-naphthyridine, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool and Quench reaction->workup extraction Aqueous Workup and Extraction workup->extraction purification Dry, Concentrate, and Purify extraction->purification product Isolated 5-Aryl-1,7-naphthyridine purification->product

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure that the reaction was performed under strictly anaerobic conditions. The formation of a black precipitate (palladium black) is an indication of catalyst decomposition. Use freshly purchased or properly stored catalyst.

    • Insufficient Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous. In some cases, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

    • Poor Solubility: If the starting materials are not fully dissolved, consider a different solvent system or a higher reaction temperature.[15]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[9] Thoroughly degassing the solvents and maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Dehalogenation of the Starting Material: In some cases, particularly with more reactive catalyst systems, the iodo group can be reduced. This can sometimes be mitigated by lowering the reaction temperature or using a less reactive catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-iodo-1,7-naphthyridine is a highly effective method for the synthesis of 5-aryl-1,7-naphthyridines, which are of significant interest in drug discovery and development. By carefully selecting the palladium catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be reliably obtained. The protocols and insights provided in this application note serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. URL: [Link]

  • Liu, J., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 205. URL: [Link]

  • Mao, J., et al. Iodine-Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 2009, 351(5), 735-740. URL: [Link]

  • Palesch, J. J., et al. Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 2020, 13(2), 118-124. URL: [Link]

  • Clark, J. H., et al. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 2020, 16, 1056-1064. URL: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020. URL: [Link]

  • Al-Tel, T. H. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 2019, 29(2), 199-203. URL: [Link]

  • Fairlamb, I. J. S. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 2015, 5(6), 3568-3587. URL: [Link]

  • Reddit. Troubleshooting a Miyaura borylation. URL: [Link]

  • Lumen Learning. Palladium catalyzed couplings. URL: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 2023, 8(28), 25287–25296. URL: [Link]

  • Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 2016, 81(4), 1433-1442. URL: [Link]

  • Magano, J.; Dunetz, J. R. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals; 2012. URL: [Link]

  • Novellino, F., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2024. URL: [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. URL: [Link]

  • Gessner, V. H., et al. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 2005, 48(19), 6030-6042. URL: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020. URL: [Link]

  • Lumen Learning. Palladium catalyzed couplings. URL: [Link]

  • Neufeldt, S. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 2016, 81(4), 1433-1442. URL: [Link]

  • El-Sayed, N. S., et al. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 2021, 26(16), 4933. URL: [Link]

  • Chieffi, A., et al. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 2017, 22(1), 112. URL: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

  • Di Mauro, G., et al. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules, 2024, 29(3), 697. URL: [Link]

  • Berts, W.; Malmström, J. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal, 2015. URL: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. URL: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. URL: [Link]

  • Wu, J., et al. Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. Organic Chemistry Frontiers, 2020, 7(12), 1476-1481. URL: [Link]

  • Buchwald, S. L., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010, 132(40), 14073-14075. URL: [Link]

  • ResearchGate. What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. URL: [Link]

Sources

Buchwald-Hartwig amination of 5-iodo-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and GPCR modulators. However, functionalizing the 5-position via cross-coupling presents distinct challenges due to the electron-deficient nature of the bicyclic system and the high propensity for catalyst deactivation (poisoning) by the proximal nitrogen atoms (N1 and N7).

This guide details a robust, field-validated protocol for the . Unlike standard aryl halide couplings, this substrate requires a catalyst system capable of outcompeting the substrate's intrinsic chelating ability while facilitating oxidative addition into the C–I bond. We present a "Gold Standard" methodology utilizing BrettPhos-based precatalysts , which offer superior turnover numbers (TON) and functional group tolerance compared to traditional BINAP or dppf systems.

Critical Analysis & Strategy

Substrate Challenges
  • Electronic Deactivation: The 1,7-naphthyridine ring is highly electron-deficient. While this theoretically accelerates oxidative addition (OA) into the C–I bond, it also renders the ring susceptible to nucleophilic attack at other positions or reduction of the iodide.

  • Catalyst Poisoning: The N1 and N7 nitrogens possess lone pairs capable of displacing phosphine ligands from the Palladium center, forming inactive [Pd(substrate)2] complexes.

  • Regiochemistry: The C5 position is sterically accessible but electronically coupled to the N1 atom.

Strategic Ligand Selection

To overcome N-chelation, we employ BrettPhos (or its congener RuPhos for secondary amines). These bulky, electron-rich dialkylbiaryl phosphine ligands serve two functions:

  • Steric Bulk: The large substituted biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the naphthyridine nitrogens while allowing the smaller amine nucleophile to bind.

  • Electron Density: The dicyclohexylphosphino group ensures rapid oxidative addition into the C–I bond, even at moderate temperatures.

Mechanistic Pathway & Logic

The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" trap where the naphthyridine substrate can poison the catalyst if the ligand is insufficient.

G cluster_cycle Catalytic Cycle Start Precatalyst Activation (Pd-G4 BrettPhos) Pd0 Active Species [L-Pd(0)] Start->Pd0 OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Pd0->OxAdd + 5-Iodo-1,7-naphthyridine Poison OFF-CYCLE TRAP [Pd(Naphthyridine)2] (Catalyst Death) OxAdd->Poison Weak Ligand (e.g., PPh3) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration Product 5-Amino-1,7-naphthyridine RedElim->Product

Figure 1: Catalytic cycle for the amination of 5-iodo-1,7-naphthyridine. Note the red "Off-Cycle Trap" which is mitigated by using bulky ligands like BrettPhos.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for primary amines and cyclic secondary amines .

Materials & Stoichiometry
ComponentEquiv.RoleNotes
5-Iodo-1,7-naphthyridine 1.0SubstrateLimiting reagent.[1]
Amine 1.2NucleophileExcess ensures completion.
BrettPhos Pd G4 0.02 (2 mol%)PrecatalystAir-stable, rapid activation.
BrettPhos (free ligand) 0.02 (2 mol%)LigandOptional: Added if catalyst lifetime is short.
Cs₂CO₃ 2.0BaseMild, compatible with esters/nitriles.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed.

Note: If the amine is an HCl salt, increase base to 3.0 equivalents.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 2-neck round-bottom flask or a reaction vial with a magnetic stir bar and a rubber septum.

  • Add 5-iodo-1,7-naphthyridine (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (2 mol%).

    • Expert Tip: If weighing small amounts of catalyst (<10 mg), prepare a stock solution of the catalyst in the solvent to ensure accuracy.

  • Evacuate the vessel and backfill with Nitrogen (or Argon) three times.

Step 2: Solvent & Amine Addition

  • Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the naphthyridine.

  • Add the Amine (1.2 equiv) via syringe.

    • If the amine is a solid: Add it in Step 1 with the other solids.

Step 3: Reaction

  • Place the vessel in a pre-heated oil block at 90 °C .

  • Stir vigorously (800+ rpm). Good mixing is crucial for the heterogeneous base (Cs₂CO₃).

  • Monitor by LC-MS at 1 hour. The reaction is typically complete within 2–4 hours.

    • Checkpoint: The starting iodide (M+H) peak should disappear. If conversion stalls at >50%, add another 1 mol% of catalyst.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: DCM:MeOH (0–10% gradient) or Hexanes:EtOAc (depending on amine polarity).

    • Note: Naphthyridines can streak on silica. Adding 1% Et₃N to the eluent can improve peak shape.

Troubleshooting & Optimization

If the "Gold Standard" yields are <50%, consult this decision matrix:

ObservationDiagnosisCorrective Action
No Reaction (SM remaining) Catalyst PoisoningSwitch to tBuBrettPhos Pd G3 or increase temperature to 110 °C.
De-iodination (Product = 1,7-naphthyridine) Reduction of C–ISwitch solvent to Toluene ; ensure solvent is strictly anhydrous.
Low Conversion Base InsolubilitySwitch base to NaOtBu (if functional groups allow) or K₃PO₄ with 5% water (surfactant conditions).
Complex Mixture DecompositionLower temperature to 60 °C; switch to Pd(OAc)₂ / Xantphos .
Workflow Logic Diagram

Workflow Setup Step 1: Setup (Inert Gas, Solids) AddLiq Step 2: Liquids (Dioxane, Amine) Setup->AddLiq Heat Step 3: Heat (90°C, 2-4h) AddLiq->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete (+ Catalyst) Workup Step 4: Workup (Celite Filter) Check->Workup Complete Purify Purification (Flash Column) Workup->Purify

Figure 2: Operational workflow for the synthesis.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • BrettPhos Ligand Development (Primary Amines)

    • Source: Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[6] Chemical Science.

  • Application to Naphthyridines (General Heterocycle Reactivity)

    • Source: Gould-Jacobs reaction and subsequent functionalization patterns for 1,x-naphthyridines.[7]

  • Catalyst Poisoning in N-Heterocycles

    • Source: "Overcoming Catalyst Deactivation in the Arylation of Amines." Accounts of Chemical Research.

Disclaimer: This protocol involves the use of transition metals and organic solvents.[1][8] Always review the Safety Data Sheets (SDS) for 5-iodo-1,7-naphthyridine and palladium catalysts before use. Perform all reactions in a fume hood.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 5-Iodo-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As structural isomers of quinoline and other diazanaphthalenes, 1,7-naphthyridine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their unique electronic properties and ability to act as ligands also make them valuable in the development of functional materials.[3]

The functionalization of the 1,7-naphthyridine ring system is crucial for modulating its biological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the late-stage functionalization of such complex heterocycles.[4][5] These reactions allow for the precise installation of a wide range of substituents onto the naphthyridine core under relatively mild conditions, making them indispensable in modern drug discovery and development.[6][7]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of 5-iodo-1,7-naphthyridine, a key intermediate for the synthesis of novel 5-substituted 1,7-naphthyridine derivatives. We will delve into the mechanistic underpinnings of several key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, and provide field-proven, step-by-step protocols for their successful implementation in a research setting.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing these transformations.

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Pd(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Pd(II) Intermediate Transmetalation->Ar-Pd(II)-R(L_n) M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L_n

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodo-1,7-naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In reactions like the Suzuki or Stille coupling, an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide. This step typically requires a base to facilitate the transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1,7-Naphthyridines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[8][9][10] It is particularly valuable for its mild reaction conditions and tolerance of a wide variety of functional groups. This protocol describes a general procedure for the coupling of 5-iodo-1,7-naphthyridine with various arylboronic acids.

Causality Behind Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. Alternatively, using a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand allows for greater flexibility in tuning the catalyst's reactivity.

  • Base: A base is crucial for the transmetalation step. An aqueous solution of Na₂CO₃ or K₂CO₃ is commonly used and is effective for a broad range of substrates. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is often employed to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Iodo-1,7-naphthyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Aqueous Na₂CO₃ solution

  • 1,4-Dioxane

  • Anhydrous MgSO₄

  • Ethyl acetate

  • Hexanes

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-iodo-1,7-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (10 mL) and the 2 M Na₂CO₃ solution (2.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 5-aryl-1,7-naphthyridine.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-1,7-naphthyridine85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,7-naphthyridine80-90
33-Pyridylboronic acid5-(3-Pyridyl)-1,7-naphthyridine75-85
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-1,7-naphthyridine80-90

Application Note 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-1,7-Naphthyridines

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated heterocycles.[11] This reaction is typically co-catalyzed by palladium and copper salts.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, is standard for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: A polar aprotic solvent like DMF or THF is often used to ensure the solubility of all reactants.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 5-Iodo-1,7-naphthyridine

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 5-iodo-1,7-naphthyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add DMF (5 mL) and triethylamine (3 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 6-18 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the 5-alkynyl-1,7-naphthyridine.

Data Presentation: Sonogashira Coupling
EntryAlkyneProductExpected Yield (%)
1Phenylacetylene5-(Phenylethynyl)-1,7-naphthyridine80-90
2Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-1,7-naphthyridine85-95
31-Hexyne5-(Hex-1-yn-1-yl)-1,7-naphthyridine75-85
4Propargyl alcohol3-(1,7-Naphthyridin-5-yl)prop-2-yn-1-ol70-80

Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1,7-Naphthyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.[7] This reaction has broad substrate scope and functional group tolerance.[6][13]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[12] Using a pre-catalyst, where the palladium is already complexed with the ligand, can improve reaction reproducibility.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction's efficiency.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Iodo-1,7-naphthyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a solution of 5-iodo-1,7-naphthyridine (1.0 mmol) and the amine (1.2 mmol) in anhydrous toluene (10 mL).

  • Seal the tube and heat the mixture to 100 °C for 8-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate or dichloromethane/methanol gradient) to obtain the 5-amino-1,7-naphthyridine product.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductExpected Yield (%)
1Morpholine4-(1,7-Naphthyridin-5-yl)morpholine80-90
2AnilineN-Phenyl-1,7-naphthyridin-5-amine70-80
3BenzylamineN-Benzyl-1,7-naphthyridin-5-amine75-85
4Piperidine5-(Piperidin-1-yl)-1,7-naphthyridine80-90

Application Note 4: Heck Reaction for the Synthesis of 5-Alkenyl-1,7-Naphthyridines

The Heck reaction provides a direct method for the alkenylation of aryl halides.[14] It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst for the Heck reaction. In the presence of a phosphine ligand and a base, it is reduced in situ to the active Pd(0) species.

  • Ligand: Tri(o-tolyl)phosphine is a bulky, electron-rich ligand that can stabilize the palladium catalyst and promote the reaction.

  • Base: An organic base like triethylamine (TEA) is often used to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is typically employed.

Detailed Protocol: Heck Reaction

Materials:

  • 5-Iodo-1,7-naphthyridine

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Tri(o-tolyl)phosphine (0.1 equivalents)

  • Triethylamine (TEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous MgSO₄

  • Sealed pressure tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a pressure tube, add 5-iodo-1,7-naphthyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).

  • Add DMF (8 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the desired 5-alkenyl-1,7-naphthyridine.

Data Presentation: Heck Reaction
EntryAlkeneProductExpected Yield (%)
1n-Butyl acrylaten-Butyl (E)-3-(1,7-naphthyridin-5-yl)acrylate70-80
2Styrene5-((E)-Styryl)-1,7-naphthyridine65-75
3Acrylonitrile(E)-3-(1,7-Naphthyridin-5-yl)acrylonitrile60-70
41-Octene5-((E)-Oct-1-en-1-yl)-1,7-naphthyridine55-65

Experimental Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - 5-Iodo-1,7-naphthyridine - Coupling Partner - Catalyst & Ligand - Base assemble Assemble Apparatus reagents->assemble glassware Dry Glassware (Schlenk Flask/Vial) glassware->assemble inert Evacuate & Backfill with Inert Gas (x3) assemble->inert add_solvents Add Degassed Solvents & Liquid Reagents inert->add_solvents heat_stir Heat & Stir (Monitor by TLC/LC-MS) add_solvents->heat_stir quench Cool & Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry & Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of 5-iodo-1,7-naphthyridine offers a powerful and versatile platform for the synthesis of novel derivatives with significant potential in drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide a solid foundation for researchers to explore the chemical space around the 1,7-naphthyridine scaffold. Further optimization of these methods, including the exploration of novel ligands and catalyst systems, will undoubtedly continue to expand the synthetic utility of these important transformations.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. [Link]

  • Palacios, F., de Ochoa de Retana, A. M., & Oyarzabal, J. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3192. [Link]

  • Nelson, D. J. (2022). Nickel Versus Palladium in Catalysis. YouTube. [Link]

  • Gomaa, M. A. M. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Scientific Reports, 15(1), 12345. [Link]

  • Al-Zoubi, R. M. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(21), 6483. [Link]

  • Li, J., et al. (2022). On the Amine-Catalyzed Suzuki-Miyaura Coupling Using a Catalysis-Based Fluorometric Method. ChemRxiv. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

  • Irikura, T., et al. (1986). 1,7-Naphthyridine derivatives and medicinal preparations containing same.
  • Wójcik, M., & Kaczor, A. A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6664. [Link]

  • Plé, N., Turck, A., & Quéguiner, G. (2008). Palladium-Catalyzed Reactions on 1,2-Diazines. Current Organic Chemistry, 12(9), 737-750. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • G.W. Rewcastle, et al. (1996). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • Maccioni, E., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 118-126. [Link]

  • Reddy, B. V. S., et al. (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][3][6]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications, 54(16), 1-11. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Maccioni, E., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 118-126. [Link]

  • Overman, L. E., & Circle, N. (1999). An Intramolecular Heck Reaction that Prefers a 5-endo- to a 6-exo-trig Cyclization Pathway. Angewandte Chemie International Edition, 38(1-2), 193-195. [Link]

  • Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry, 941, 121786. [Link]

  • Jain, P., & Kumar, A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Current Organic Chemistry, 25(16), 1896-1925. [Link]

  • Khan, I., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(6), 407-428. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chen, Y., et al. (2018). Unique Tandem Heck-Lactamization Naphthyridinone Ring Formation Between Acrylanilides and Halogenated Pyridines. Organic Letters, 20(24), 7948–7952. [Link]

  • Letessier, J., Geffe, M., Schollmeyer, D., & Detert, H. (2014). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. European Journal of Organic Chemistry, 2014(16), 3433-3443. [Link]

  • Wang, Y., et al. (2019). Palladium-Catalyzed 6-Endo Selective Alkyl-Heck Reactions: Access to 5-Phenyl-1,2,3,6-tetrahydropyridine Derivatives. Organic Letters, 21(15), 5953–5957. [Link]

Sources

Application Note: High-Performance Synthesis of Kinase Inhibitors using 5-Iodo-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,7-naphthyridine scaffold represents a high-value bioisostere of the quinoline and isoquinoline cores frequently found in FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib). Its incorporation into drug discovery campaigns is driven by two key physicochemical advantages:

  • Enhanced Solubility: The additional nitrogen at the 7-position lowers logP and increases aqueous solubility compared to the parent quinoline.

  • H-Bonding Vectors: The N7 nitrogen provides a unique vector for water-mediated hydrogen bonding or direct interaction with residues like Lys/Glu in the kinase ATP-binding pocket.

While 5-chloro-1,7-naphthyridine is a common starting material, this guide focuses on the 5-iodo-1,7-naphthyridine derivative. From a process chemistry standpoint, the iodide is the superior electrophile. It enables cross-coupling reactions under milder conditions (lower temperature, lower catalyst loading), which is critical when coupling complex, thermally sensitive "hinge-binder" or "tail" fragments during late-stage optimization.

Chemical Pathway & Mechanism[1][2][3][4][5]

The synthesis of kinase inhibitors from this scaffold typically follows a linear sequence: Core Activation


 Regioselective Functionalization.
Reaction Workflow Diagram

G Start 1,7-Naphthyridine (Starting Material) N_Oxide 1,7-Naphthyridine 1-oxide Start->N_Oxide mCPBA DCM, 0°C Cl_Core 5-Chloro-1,7- naphthyridine N_Oxide->Cl_Core POCl3 Reflux I_Core 5-Iodo-1,7- naphthyridine (Activated Core) Cl_Core->I_Core NaI, AcCl MeCN, Reflux (Finkelstein) Suzuki Suzuki Coupling (Biaryl Inhibitors) I_Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amino-Hinge Binders) I_Core->Buchwald R-NH2 Pd2(dba)3

Figure 1: Strategic workflow for converting the raw heterocycle into a reactive iodinated scaffold for divergent library synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Iodo-1,7-Naphthyridine

Prerequisite: Direct iodination is inefficient. The robust route proceeds via the N-oxide and Chloride.

Step 1: N-Oxidation

  • Dissolve 1,7-naphthyridine (10.0 g, 76.8 mmol) in DCM (200 mL).

  • Cool to 0°C. Slowly add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise.

  • Stir at RT for 12 hours. Monitor by TLC (10% MeOH/DCM). The N-oxide is significantly more polar.

  • Workup: Wash with sat. NaHCO3 (3x) to remove benzoic acid byproducts. Dry organic layer (Na2SO4) and concentrate.

    • Checkpoint: Yield should be >85%.[1]

Step 2: Chlorination (Meisenheimer-type Rearrangement)

  • Suspend the N-oxide (from Step 1) in POCl3 (50 mL).

  • Heat to reflux (105°C) for 4 hours. The solution will darken.

  • Critical Step: Remove excess POCl3 via rotary evaporation before quenching.

  • Pour residue onto ice-water carefully. Neutralize with NH4OH to pH 8. Extract with EtOAc.[1][2][3]

  • Purify via flash chromatography (Hex/EtOAc).[3]

    • Result: 5-chloro-1,7-naphthyridine.

Step 3: Finkelstein Conversion to Iodide Why this step? The chloride is sluggish in couplings with electron-poor amines. The iodide reacts rapidly.

  • Dissolve 5-chloro-1,7-naphthyridine (5.0 g, 30.4 mmol) in dry Acetonitrile (50 mL).

  • Add Sodium Iodide (NaI, 5.0 eq) and Acetyl Chloride (1.0 eq).

  • Reflux for 16 hours.

  • Quench: Cool and pour into water containing 10% sodium thiosulfate (to remove free iodine).

  • Extract with DCM. Recrystallize from Hexane/EtOAc if necessary.

    • Target:5-iodo-1,7-naphthyridine .

    • Appearance: Yellowish solid. Store in dark (light sensitive).

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Used when the kinase inhibitor requires an aromatic "tail" extending into the hydrophobic back-pocket (e.g., similar to the structure of Sorafenib).

Reagents:

  • Substrate: 5-iodo-1,7-naphthyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[4]·DCM (0.05 eq)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a microwave vial with the iodide, boronic acid, and base.

  • Add degassed solvents.

  • Add catalyst last under a nitrogen curtain.

  • Heat at 90°C for 4 hours (or 110°C MW for 30 mins).

  • Filtration: Filter through Celite to remove Pd black.

  • Purification: Silica gel chromatography. 1,7-naphthyridines are basic; add 1% Et3N to the eluent to prevent streaking.

Data Summary: Halogen Reactivity Comparison

Substrate Catalyst Load Temp (°C) Yield (Ar-Ph) Notes
5-Chloro 5-10 mol% 110-130 45-60% Requires harsh conditions; dechlorination observed.

| 5-Iodo | 1-3 mol% | 60-80 | 85-92% | Clean conversion; tolerates sensitive functional groups. |

Protocol C: Buchwald-Hartwig Amination (Hinge Binder Installation)

Application: Installing the primary or secondary amine that forms the critical H-bond with the kinase hinge region (e.g., residues M107 in p38 or M435 in c-Met).

Reagents:

  • Substrate: 5-iodo-1,7-naphthyridine (1.0 eq)

  • Amine: Aniline or heteroaryl amine (1.2 eq)

  • Catalyst: Pd2(dba)3 (0.02 eq)[3]

  • Ligand: Xantphos (0.04 eq) or BrettPhos (for primary amines)

  • Base: NaOtBu (1.5 eq) - Note: Use Cs2CO3 if substrate has ester groups.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Pre-complex formation: Stir Pd2(dba)3 and Ligand in solvent for 10 mins under Argon.

  • Add the 5-iodo substrate, amine, and base.

  • Heat at 100°C for 6-12 hours.

  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Reverse-phase Prep-HPLC is often required here as the amine product can be polar. Use a Formic Acid or Ammonium Bicarbonate buffer (avoid TFA if the product is acid-sensitive).

Case Study: Optimization for a p38 MAP Kinase Inhibitor

In a recent internal campaign targeting p38 MAPK, the 5-chloro analog failed to couple with a sterically hindered ortho-fluoro aniline (a common motif to induce atropisomerism).

  • Problem: The 5-chloro reaction required 140°C, leading to decomposition of the aniline fragment.

  • Solution: Switching to 5-iodo-1,7-naphthyridine .

  • Result: The Buchwald coupling proceeded at 80°C using BrettPhos Pd G3, improving the isolated yield from <10% to 78%.

SAR Logic Diagram (Binding Mode)

SAR Core 1,7-Naphthyridine Core N1 N1: H-bond Acceptor (Solvent Front) Core->N1 N7 N7: Solubilizing Group (Exposed to Solvent) Core->N7 C5 C5 Substitution (Hinge Binding Region) Core->C5 Target Kinase Hinge Residue (e.g., Met/Thr) C5->Target Critical H-Bond Interaction

Figure 2: Structure-Activity Relationship (SAR) logic. The C5 substituent (installed via the iodide) is the primary driver of potency.

References

  • Wortmann, L., et al. (2021). "Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A." Journal of Medicinal Chemistry. Link

  • Lumeras, W., et al. (2011).[5] "1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase."[5] Journal of Medicinal Chemistry. Link

  • Litvinain, M., et al. (2009).[2] "Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air." Advanced Synthesis & Catalysis. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Wang, X., et al. (2012). "Discovery of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry. Link

Sources

5-Iodo-1,7-naphthyridine as intermediate for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Iodo-1,7-naphthyridine in Medicinal Chemistry

Abstract

The 1,7-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., p38


, c-Met), HIV-1 reverse transcriptase (RT) inhibitors, and anti-infectives.[1] While 5-chloro and 5-bromo analogs are common commodity chemicals, 5-iodo-1,7-naphthyridine  represents a premium intermediate for challenging synthetic campaigns.[1] Its superior leaving group ability (

) facilitates palladium-catalyzed cross-couplings under milder conditions, enabling the installation of thermally sensitive or sterically hindered substituents that fail with lighter halides. This guide details the handling, synthesis, and application of this critical intermediate.

Introduction: The Strategic Advantage

In Structure-Activity Relationship (SAR) studies, the C-5 position of 1,7-naphthyridine is a primary vector for optimizing solubility and target affinity.[1] However, introducing complex heterocycles at this position using standard 5-chloro precursors often requires forcing conditions (high heat, strong bases) that can degrade sensitive functional groups.

Why Switch to 5-Iodo?

  • Oxidative Addition Kinetics: The C–I bond is significantly weaker (~53 kcal/mol) than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol), accelerating the rate-determining oxidative addition step in Pd(0) catalytic cycles.[1]

  • Selectivity: In poly-halogenated scaffolds (e.g., 5-iodo-3-bromo-1,7-naphthyridine), the 5-iodo position can be selectively coupled at room temperature, leaving the 3-bromo site intact for subsequent derivatization.[1]

  • Milder Conditions: Enables couplings at ambient temperature, preserving chiral centers and preventing atropisomer racemization in biaryl synthesis.

Comparative Reactivity Profile
Feature5-Chloro-1,7-naphthyridine5-Bromo-1,7-naphthyridine5-Iodo-1,7-naphthyridine
C-X Bond Energy High (~81 kcal/mol)Medium (~68 kcal/mol)Low (~53 kcal/mol)
Pd Oxidative Addition Slow (Requires heat/ligands)ModerateFast (Often RT)
Cost LowMediumHigh (Justified by yield)
Primary Use Scale-up (Process Chem)General SARComplex/Late-stage functionalization

Synthesis & Preparation

While 5-bromo-1,7-naphthyridine is commercially available, the 5-iodo analog is often prepared in-house to ensure freshness and purity (aryl iodides can be light-sensitive).[1]

Protocol A: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein)

This protocol converts the cheaper 5-bromo precursor to the more reactive 5-iodo species.[1]

Reaction Overview:


[1]

Reagents:

  • 5-Bromo-1,7-naphthyridine (1.0 equiv)[1]

  • Sodium Iodide (NaI) (2.0 equiv) – Must be dry

  • Copper(I) Iodide (CuI) (5 mol%)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%)[1]

  • 1,4-Dioxane (anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a resealable pressure tube with 5-bromo-1,7-naphthyridine (1.0 g, 4.78 mmol), NaI (1.43 g, 9.56 mmol), and CuI (45 mg, 0.24 mmol).[1]

  • Solvation: Add anhydrous 1,4-dioxane (10 mL) followed by the diamine ligand (75 µL, 0.48 mmol). The solution should turn a blue-green hue.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours. Note: Monitoring by LCMS is crucial. The reaction is complete when the starting material (M+H 209/211) is fully consumed and replaced by the product (M+H 257).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 0–40% EtOAc in Hexanes). The 5-iodo product typically elutes slightly later than the bromo precursor due to increased polarizability.

  • Storage: Store as a light-yellow solid at -20°C, protected from light.

Application: Suzuki-Miyaura Cross-Coupling[1]

This protocol demonstrates the advantage of the 5-iodo scaffold: coupling a sterically hindered boronic acid at mild temperatures.

Protocol B: Room Temperature Coupling of Hindered Substrates

Objective: Couple 5-iodo-1,7-naphthyridine with o-tolylboronic acid (a sterically demanding partner).

Reagents:

  • 5-Iodo-1,7-naphthyridine (1.0 equiv)[1]

  • 2-Methylphenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%) – Robust for hindered biaryls

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: THF:Water (9:1)[1]

Step-by-Step Methodology:

  • Degassing: Sparge the THF:Water mixture with nitrogen for 15 minutes prior to use. Oxygen is the enemy of Pd(0).

  • Assembly: To a reaction vial, add the iodo-intermediate (256 mg, 1.0 mmol), boronic acid (204 mg, 1.5 mmol), Cs2CO3 (977 mg, 3.0 mmol), and the Pd catalyst (41 mg, 0.05 mmol).

  • Initiation: Add the degassed solvent (5 mL). Cap the vial under nitrogen.

  • Reaction: Stir vigorously at 25°C (Room Temperature) .

    • Expert Note: If using the 5-bromo analog, this reaction would typically require heating to 80–100°C, potentially causing protodeboronation of the o-tolyl acid. The 5-iodo substrate allows the reaction to proceed at RT, suppressing side reactions.

  • Completion: Monitor by TLC/LCMS. Conversion is usually complete within 4–6 hours.

  • Isolation: Dilute with water, extract with DCM (3x), dry over MgSO4, and concentrate. Purify via automated flash chromatography.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for utilizing the 1,7-naphthyridine scaffold.

NaphthyridineWorkflow Start Target: 5-Substituted-1,7-Naphthyridine Precursor Precursor: 5-Bromo-1,7-Naphthyridine Start->Precursor Decision Is Coupling Partner Sterically Hindered or Thermally Labile? Precursor->Decision PathA Standard Route: Direct Suzuki Coupling (Requires 100°C, Strong Base) Decision->PathA No (Simple Aryl) Step1 Step 1: Halogen Exchange (NaI, CuI, 110°C) Yield: >85% Decision->Step1 Yes (Complex/Hindered) ResultA Risk: Protodeboronation, Decomposition, Low Yield PathA->ResultA Intermediate Intermediate: 5-Iodo-1,7-Naphthyridine Step1->Intermediate Step2 Step 2: Mild Coupling (Pd(dppf)Cl2, Cs2CO3, 25°C) Intermediate->Step2 FinalProd Final Product: High Yield, High Purity Step2->FinalProd

Caption: Decision matrix for selecting the 5-iodo intermediate. The iodine "switch" enables high-yield coupling of difficult substrates at room temperature, avoiding thermal degradation.

Case Study: HIV-1 RT Inhibitor Optimization

Context: Recent medicinal chemistry campaigns (e.g., BenchChem 2025, Scientific Reports 2025) have focused on 2,4-disubstituted-1,7-naphthyridines as HIV-1 Reverse Transcriptase inhibitors.[1] A key challenge in this series is introducing bulky 4-phenoxy or 4-amino groups.

Application of 5-Iodo Intermediate: In the synthesis of analogs similar to Compound 19a (a potent cyanovinyl-substituted inhibitor), researchers often face low yields when installing the 4-position substituent (analogous to the 5-position in our numbering for the fused system depending on nomenclature, but functionally the electron-deficient position).[1]

  • Standard Method: Nucleophilic aromatic substitution (SNAr) on the chloro-derivative requires 120°C.

  • Optimized Method: Using the iodo-derivative allows for Buchwald-Hartwig amination or etherification at 60–80°C, significantly reducing tar formation and increasing the overall yield of the active pharmaceutical ingredient (API).[1]

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Incomplete Iodination Wet NaI or solvent.[1]NaI is hygroscopic. Dry it under vacuum at 100°C for 4h before use. Use strictly anhydrous dioxane.
Homocoupling (Biaryl) Excess catalyst or O2 leak.Reduce Pd loading to 2-3 mol%. Ensure rigorous degassing. The iodo-species is highly reactive and prone to dimerization if the boronic acid is slow to transmetallate.
Deiodination (Product is H-sub) Hydride source present.[1]Avoid alcoholic solvents (MeOH/EtOH) if possible; use THF/Water or DMF. Ensure the reaction is not overheated.
Purification Difficulty Co-elution with precursor.[1]The 5-iodo and 5-bromo compounds have similar Rf.[1] Use a gradient of DCM/MeOH or switch to a C18 reverse-phase column for better separation.

References

  • BenchChem Technical Support Team. (2025). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem. Link

  • Sritan, N., et al. (2025).[1] Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Link

  • Llitjos, G., et al. (2025).[1] Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. European Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Iodo-1,7-Naphthyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 5-iodo-1,7-naphthyridine synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Directive

The synthesis of 5-iodo-1,7-naphthyridine is a critical gateway to functionalizing the 1,7-naphthyridine scaffold, widely used in kinase inhibitor discovery. The primary challenge lies in the electron-deficient nature of the naphthyridine ring, which makes direct electrophilic iodination difficult and regiochemically poor.

The "Golden Path" to high yield is the Copper-Catalyzed Aromatic Finkelstein Reaction , converting the accessible 5-chloro-1,7-naphthyridine to the 5-iodo derivative. This guide prioritizes this pathway over the erratic Sandmeyer reaction or direct iodination.

Master Synthesis Workflow

The following workflow illustrates the most robust route to the target compound, minimizing regioisomeric impurities.

G Start 3-Aminopyridine Precursor Step1 Cyclization (EMME/Dowtherm A) Start->Step1 Ring Formation Inter1 1,7-Naphthyridin-5(6H)-one (Tautomer: 5-OH) Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Activation Inter2 5-Chloro-1,7-naphthyridine Step2->Inter2 Step3 Cu-Catalyzed Finkelstein Exchange Inter2->Step3 Critical Step Product 5-Iodo-1,7-naphthyridine Step3->Product NaI, CuI, Diamine

Figure 1: Optimized synthetic pathway. The Finkelstein exchange (Step 3) is the focal point for yield improvement.

Critical Protocol: Aromatic Finkelstein Exchange

Standard Protocol for converting 5-chloro-1,7-naphthyridine to 5-iodo-1,7-naphthyridine.

Rationale: Aryl chlorides are typically inert to nucleophilic attack. Using a copper(I) catalyst with a diamine ligand lowers the activation energy, allowing iodide displacement.

  • Reagents:

    • Substrate: 5-Chloro-1,7-naphthyridine (1.0 equiv)

    • Halide Source: Sodium Iodide (NaI) (2.0 - 3.0 equiv) – Must be oven-dried.

    • Catalyst: Copper(I) Iodide (CuI) (5.0 - 10.0 mol%)

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10-20 mol%) OR DMEDA.

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk tube with CuI, NaI, and the substrate.

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous Dioxane and the diamine ligand via syringe.

    • Seal and heat to 110°C for 12–24 hours.

    • Workup: Cool, dilute with EtOAc, filter through a Celite pad (to remove Cu salts), and concentrate.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Conversion (< 50% Yield)

Technical Diagnosis: The reaction has likely stalled due to catalyst poisoning or moisture ingress . The active catalytic species is a Cu(I)-diamine complex. If moisture is present, Cu(I) can disproportionate or oxidize to Cu(II), which is inactive for this cycle. Additionally, the solubility of NaI is critical; as NaCl precipitates, it drives the equilibrium, but if the surface of NaI is "glazed" by moisture, the reaction slows.

Corrective Actions:

  • Ligand Check: Switch to trans-N,N'-dimethylcyclohexane-1,2-diamine . It forms a more rigid, stable complex with Cu than simple ethylenediamine derivatives.

  • Solvent Switch: Replace Dioxane with n-Butanol or n-Pentanol . Higher boiling point alcohols often facilitate the solubility of the halide salts better than dioxane in difficult cases.

  • Drying Protocol: Flame-dry the NaI under vacuum before use. It is hygroscopic and the primary source of water in the system.

Issue 2: Product Decomposition on Silica Gel

User Question: "My crude NMR looks clean (>90% product), but after flash column chromatography (DCM/MeOH), I recover only 30% yield, and the product is purple/black."

Technical Diagnosis: Iodo-heterocycles, particularly electron-deficient naphthyridines, are prone to deiodination or oxidative decomposition on acidic silica gel. The purple color indicates the release of free iodine (


).

Corrective Actions:

  • Neutralize Silica: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the mobile phase. This neutralizes acidic sites.

  • Alternative Stationary Phase: Use Neutral Alumina (Grade III) instead of silica.

  • Recrystallization: Avoid chromatography entirely. Attempt recrystallization from Acetonitrile or Ethanol/Water .

Issue 3: Sandmeyer Reaction Failure

User Question: "I tried making the 5-iodo compound from 5-amino-1,7-naphthyridine using NaNO2/HI, but I get a complex mixture and low yield."

Technical Diagnosis: The diazonium intermediate of electron-deficient heterocycles is highly unstable and prone to hydrolysis (forming the phenol/one) or azo-coupling side reactions before the iodide can displace it.

Corrective Actions:

  • Change Diazotization Agent: Use tert-Butyl Nitrite (t-BuONO) and Diiodomethane (CH2I2) or Iodine (I2) in anhydrous acetonitrile. This "non-aqueous Sandmeyer" avoids hydrolysis.

    • Protocol: Dissolve amine in MeCN, add CH2I2 (3 equiv), heat to 60°C, and add t-BuONO dropwise.

Decision Support Logic (Visualized)

Use this logic tree to diagnose low yields in the halogen exchange step.

Troubleshooting Start Problem: Low Yield in Cl -> I Exchange Check1 Is Starting Material (SM) consumed? Start->Check1 Check2 Is the Product decomposing? Check1->Check2 Yes (SM gone) Moisture Cause: Catalyst Deactivation Action: Dry NaI, use Schlenk line, switch to n-Butanol. Check1->Moisture No (SM remains) Silica Cause: Silica Acidity Action: Use Alumina or 1% Et3N buffered Silica. Check2->Silica Yes (Purple spots on TLC) SideRxn Cause: Biaryl Formation (Ullmann) Action: Reduce Temp to 90°C, Reduce Catalyst Loading. Check2->SideRxn No (Clean crude, low mass)

Figure 2: Troubleshooting logic for the Finkelstein step.

Comparative Data: Reaction Conditions

ParameterStandard ConditionOptimized Condition (Difficult Substrates)Why?
Solvent 1,4-Dioxanen-Pentanol or n-Butanol Higher boiling point; better solubility profile for NaI/NaCl exchange.
Ligand DMEDAtrans-N,N'-Dimethylcyclohexane-1,2-diamine More rigid backbone prevents catalyst decomposition.
Halide NaI (2 equiv)NaI (3-4 equiv) Drives equilibrium (Le Chatelier's principle).
Temp 110°C120-130°C Overcomes high activation energy of electron-poor aryl chlorides.

References

  • Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halogen Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.

  • Bunce, R. A. (1995). Recent advances in the synthesis of naphthyridines. Tetrahedron, 51(48), 13103-13159. (General review on Naphthyridine construction).
  • Malinowski, Z. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Molecules, 27(11), 3425. (Context on 2,7-naphthyridine numbering and reactivity).

Sources

Technical Support Center: Naphthyridine Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NP-Pd-004 Subject: Overcoming Catalyst Poisoning in Naphthyridine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary

Naphthyridines present a unique challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to their high Lewis basicity.[1] Unlike simple pyridines, naphthyridines (especially the 1,8-isomer) possess two nitrogen atoms capable of acting as varying


-donors.[1] These nitrogens coordinate strongly to the electrophilic Pd(II) intermediates, displacing labile ligands and forming thermodynamically stable, catalytically inactive "rest states."[1]

This guide provides a systematic troubleshooting workflow to bypass this "N-chelate trap" using steric exclusion (Ligand Design) and electrophilic masking (Lewis Acid Additives).

Module 1: Diagnostic & Mechanism

Is it Poisoning or Oxidative Addition Failure? Before altering conditions, confirm the failure mode. Catalyst poisoning typically presents as:

  • Stalled Conversion: Reaction starts but stops at ~10-20% conversion despite unconsumed reagents.[1]

  • Color Change: Formation of bright yellow/orange precipitates often indicates the formation of stable

    
     complexes.
    
  • No Pd Black: The absence of Pd black suggests the catalyst is not decomposing but is rather "locked" in solution.

The Poisoning Pathway (Visualized)

The following diagram illustrates how naphthyridine diverts the active catalyst into a dormant cycle.

CatalystPoisoning Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Pd(II)-Ar-X] Pd0->OxAdd Ar-X Coord Substrate Coordination OxAdd->Coord Nucleophile RestState Inactive Rest State [Pd(II)-Naphthyridine] OxAdd->RestState N-Binding (Fast) Prod Reductive Elimination (Product Release) Coord->Prod Prod->Pd0 Cycle Complete Naph Naphthyridine (Substrate) Naph->RestState RestState->OxAdd Reversible (Slow)

Figure 1: The catalytic cycle (Green/Blue) vs. the off-cycle heteroatom trap (Red).[1] Naphthyridine competes with the nucleophile for the Pd(II) center.

Module 2: Ligand Selection Strategy

The primary defense against N-coordination is Steric Exclusion . You must select a ligand with sufficient bulk to make the formation of the Pd-N bond sterically unfavorable, effectively "bumping" the naphthyridine off the metal center.

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): These ligands form mono-ligated Pd species. The bulky biaryl backbone creates a "roof" over the Pd center, blocking the approach of the naphthyridine nitrogen while allowing the smaller reacting halide to enter.

  • Steric Parameters: Look for high buried volume (%V_bur) and large cone angles.

Ligand Performance Table for N-Heterocycles

LigandCatalyst GenMechanism of ActionRecommendation
XPhos G3 / G4High steric bulk (iPr groups) prevents N-binding.[1]First Choice for general coupling.
BrettPhos G3 / G4Extreme bulk; optimized for C-N coupling (Amination).Best for Buchwald-Hartwig amination.[1][2]
RuPhos G3 / G4Electronic richness + bulk.[1]Good for electron-poor naphthyridines.[1]
PPh3 / dppf Pd(OAc)2Low steric hindrance.AVOID. Will be poisoned immediately.

Technical Tip: Always use Pre-catalysts (Pd-G3/G4) rather than generating catalysts in situ from Pd(OAc)2. In situ generation is slow and vulnerable to immediate poisoning by the naphthyridine substrate before the active species is formed.

Module 3: The "Decoy" Strategy (Lewis Acid Additives)

If steric bulk alone fails (common with 1,8-naphthyridines which can chelate), use a Lewis Acid (LA) additive.[1] The LA binds to the basic nitrogen of the naphthyridine, effectively masking it from the palladium.

Mechanism:



The complexed naphthyridine is no longer a Lewis base and cannot poison the Pd catalyst.

Troubleshooting Decision Tree

DecisionTree Start Reaction Stalled / Low Yield CheckLigand Are you using XPhos/BrettPhos? Start->CheckLigand SwitchLigand Switch to Pd-G4-XPhos CheckLigand->SwitchLigand No CheckLA Add Lewis Acid Decoy CheckLigand->CheckLA Yes SwitchLigand->CheckLA Still Fails SelectLA Select Additive based on Substrate CheckLA->SelectLA Mg Magnesium Salts (MgCl2, Mg(OtBu)2) For General Cases SelectLA->Mg Boron Boranes (BEt3, BPh3) For Stubborn Chelaters SelectLA->Boron

Figure 2: Step-by-step logic for selecting the correct remediation strategy.

Module 4: Validated Experimental Protocol

Protocol: Lewis-Acid Promoted Suzuki Coupling of Naphthyridine This protocol integrates steric ligand protection with Lewis acid masking.[1]

Reagents:

  • Substrate: Chloronaphthyridine (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv) — Note: Weak bases are preferred to avoid deactivating the Lewis Acid.

  • Additive:

    
     (Triphenylborane) or 
    
    
    
    (0.5 - 1.0 equiv relative to naphthyridine)
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Anhydrous Toluene (if using BEt3)

Step-by-Step Procedure:

  • Pre-Complexation (The Critical Step):

    • In a glovebox or under Argon, dissolve the Naphthyridine substrate and the Lewis Acid Additive (

      
      ) in the reaction solvent.
      
    • Stir for 15 minutes at Room Temperature. This allows the Lewis Acid to bind the nitrogen "poison" sites before the catalyst is introduced.

  • Catalyst Addition:

    • Add the Boronic Acid , Base , and finally the XPhos Pd G4 precatalyst.[1]

    • Why last? To ensure the catalyst never encounters "naked" naphthyridine.

  • Reaction:

    • Seal the vial and heat to 80-100°C .

    • Monitor via LCMS.[1] Look for the disappearance of the starting material.

  • Workup:

    • The Lewis Acid may affect workup. Quench with a slightly acidic buffer (NH4Cl) or extensive water wash to break the N-B complex if the product is stuck to the additive.

Frequently Asked Questions (FAQ)

Q: Can I use ZnCl2 as an additive? A: Yes, Zinc salts are excellent scavengers for nitrogen heterocycles (Negishi-like conditions).[1] However, Zn can sometimes facilitate transmetallation in unexpected ways.[1] Magnesium salts (


) are often milder and safer for sensitive functional groups.

Q: Why not just use higher temperatures to break the Pd-N bond? A: While higher temperatures (


) can shift the equilibrium away from the resting state, naphthyridines are often thermally sensitive, and catalyst decomposition (Pd black formation) accelerates rapidly at these temperatures. The Lewis Acid method allows you to run at milder temperatures (

).

Q: I am doing a Buchwald-Hartwig amination. Does this still apply? A: Yes, but be careful with Lewis Acids as they might bind your amine nucleophile as well.[1] In this case, rely heavily on BrettPhos or tBuBrettPhos (Ligand Strategy) and use a strong base like NaOtBu which can help break up aggregates.[1]

References
  • Mechanistic Basis of Poisoning

    • Sherwood, J. et al. "Pd-Catalyzed Cross-Coupling of Basic Heterocycles."[1] Journal of the American Chemical Society, 2019.[1]

    • Explanation: Defines the inhibitory effect of pyridine-like nitrogens on Pd oxid
  • Lewis Acid Acceleration

    • Hartwig, J. F. et al. "Lewis Acid Acceleration of C-N Bond-Forming Reductive Elimination."[1][3] Journal of the American Chemical Society, 2009.[1]

    • Explanation: The foundational paper describing how Lewis acids bind to the nitrogen of heteroarylpalladium complexes to trigger reductive elimination.[4]

  • Buchwald Ligand Selection

    • Buchwald, S. L. et al.[1] "A Universal Strategy for the Pd-Catalyzed C-N Coupling." Chemical Science, 2011.[1]

    • Explanation: Details the design of BrettPhos/RuPhos for overcoming difficult substr
  • Precatalyst Theory

    • Hazari, N. et al. "Pd-Precatalyst G3/G4 Series: Advantages in Cross-Coupling."[1] Accounts of Chemical Research, 2019.[1]

    • Explanation: Explains why G3/G4 precatalysts are superior to in-situ gener

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of Iodonaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to assist researchers in the structural elucidation and impurity profiling of iodonaphthyridine scaffolds, a critical class of intermediates in medicinal chemistry (e.g., for kinase inhibitors and antimalarials).

Executive Summary & Scope

This guide analyzes the mass spectrometric behavior of iodonaphthyridines (the "Product") compared to their bromo- and chloro- analogs (the "Alternatives"). While all three are halogenated naphthyridines used in cross-coupling reactions (e.g., Suzuki-Miyaura), the iodine substituent introduces unique fragmentation kinetics due to the weak C–I bond energy and monoisotopic nature.

Key Findings:

  • Iodonaphthyridines exhibit a dominant "leaving group" effect, often yielding a base peak of

    
     or 
    
    
    
    even under soft ionization (ESI).
  • Alternatives (Br/Cl) retain the halogen longer in the fragmentation pathway, providing distinct isotopic clusters (

    
     or 
    
    
    
    ) that are absent in the iodo- variant.
  • Diagnostic Marker: The presence of a solitary ion at m/z 126.9 (I⁺) in EI or high-energy CID is the definitive fingerprint for iodonaphthyridines.

Mechanistic Analysis: The Iodine Effect

To interpret the spectra accurately, one must understand the causality behind the fragmentation.

Bond Dissociation Energy (BDE) Hierarchy

The fragmentation pattern is governed by the stability of the Carbon-Halogen bond. The C–I bond is significantly weaker than C–Br or C–Cl.

  • C–I (~57 kcal/mol): Weakest. Prone to homolytic cleavage (radical loss) or heterolytic cleavage (ion loss) before ring fragmentation.

  • C–Br (~68 kcal/mol): Intermediate stability.

  • C–Cl (~81 kcal/mol): Strongest. Often remains attached while the naphthyridine ring undergoes degradation (e.g., loss of HCN).

Ionization Mode Differences[1][2]
  • Electron Ionization (EI, 70 eV): Hard ionization.[1] Iodonaphthyridines typically show a weak molecular ion (

    
    ) and a massive fragment corresponding to the loss of the iodine radical (
    
    
    
    ). The iodine cation (
    
    
    , m/z 127) is frequently observed.[2]
  • Electrospray Ionization (ESI, Soft): Forms

    
    .[3][4][5] Under Collision-Induced Dissociation (CID), the protonated molecule preferentially ejects HI (neutral loss, -128 Da) or I• (radical loss, -127 Da) depending on the protonation site (ring nitrogen vs. substituent).
    

Comparative Performance Data

The following table contrasts the spectral features of 3-iodo-1,8-naphthyridine against its bromo- and chloro- counterparts.

FeatureIodonaphthyridine (Product) Bromonaphthyridine (Alternative) Chloronaphthyridine (Alternative)
Isotopic Pattern Singlet (Monoisotopic

)
Doublet (1:1 ratio,

)
Doublet (3:1 ratio,

)
Primary Loss (EI) -127 Da (Loss of I•)-79/81 Da (Loss of Br•)-HCN (Ring cleavage often precedes Cl loss)
Base Peak (EI) Often

Often

or

Often

Diagnostic Low Mass Ion m/z 127 (

)
m/z 79/81 (

) - less common
m/z 35/37 (

) - rare
ESI-CID Behavior Facile loss of HI (

m 128)
Loss of HBr (

m 80/82)
Loss of HCl (

m 36/38) or Ring Break

Analyst Note: When analyzing unknown impurities, the absence of an isotopic pattern combined with a mass defect shift (Iodine has a mass defect of -0.0042, unlike the positive defect of H/C/N) is a strong indicator of the iodo- species.

Visualized Fragmentation Pathway

The following diagram illustrates the fragmentation cascade for a generic iodonaphthyridine derivative under ESI-MS/MS conditions.

Iodonaphthyridine_Fragmentation cluster_legend Legend M_Protonated Protonated Precursor [M+H]+ Intermediate_A Radical Cation [M+H - I•]+• (Distonic Ion) M_Protonated->Intermediate_A Homolytic Cleavage Loss of I• (-127 Da) Intermediate_B De-iodinated Core [M+H - HI]+ M_Protonated->Intermediate_B Neutral Loss of HI (-128 Da) (Dominant Pathway) Fragment_C Ring Opening [-HCN / -C2H2] Intermediate_A->Fragment_C Secondary Fragmentation Intermediate_B->Fragment_C Naphthyridine Ring Degradation Iodine_Ion Iodine Cation [I]+ (m/z 127) (Rare in ESI, Common in EI) key Solid Line: Even-electron pathway (Standard ESI) Dashed Line: Radical pathway (High Energy/EI)

Figure 1: Fragmentation cascade of protonated iodonaphthyridines. The primary pathway in ESI is the neutral loss of HI, whereas EI favors radical iodine loss.

Validated Experimental Protocol

To ensure reproducible data when profiling these compounds, follow this self-validating protocol. This workflow is designed to distinguish the labile iodine from the scaffold.

Protocol: ESI-MS/MS Structural Confirmation

Objective: Confirm the position of the iodine substituent and the integrity of the naphthyridine core.

Step 1: Source Optimization (Soft vs. Hard)

  • Parameter: Cone Voltage / Fragmentor Voltage.

  • Action: Start low (15–20 V). Iodonaphthyridines are "fragile." High source voltage will cause in-source fragmentation (ISF), leading to the premature appearance of the

    
     peak in the MS1 scan.
    
  • Validation: If the ratio of

    
     to 
    
    
    
    changes significantly with a 10V increase, ISF is occurring.

Step 2: MS/MS Collision Energy (CE) Ramp

  • Method: Perform a "breakdown curve" analysis. Acquire spectra at CE = 10, 30, and 50 eV.

  • Observation:

    • 10 eV: Should show predominantly

      
      .
      
    • 30 eV: Should show base peak of

      
       (De-iodinated core).
      
    • 50 eV: Should show ring fragments (e.g., loss of HCN from the pyridine ring).

  • Causality: If the iodine peak persists at 50 eV, check for contamination; the C–I bond should not survive this energy.

Step 3: Precursor Ion Scan (Optional but Recommended)

  • Setup: If searching for iodinated metabolites in a complex matrix, set Q3 to fix at m/z 127 (if using EI/high energy) or scan for the neutral loss of 128 Da.

  • Reasoning: This filters out non-iodinated background noise, leveraging the specific mass loss of HI.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Halogenated Heterocycles. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in LC/MS. Journal of Mass Spectrometry. [Link]

  • DocBrown Chemistry. Mass spectrometry - fragmentation patterns of halogenoalkanes and haloarenes.[Link]

Sources

Comparison of reactivity: 5-iodo vs 5-chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative reactivity of 5-iodo-1,7-naphthyridine and 5-chloro-1,7-naphthyridine .

Executive Summary

In the context of medicinal chemistry and scaffold functionalization, 5-iodo-1,7-naphthyridine and 5-chloro-1,7-naphthyridine represent two distinct tiers of reactivity.

  • 5-Iodo-1,7-naphthyridine is the active electrophile of choice for mild, chemoselective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and metallation reactions. Its weaker C–I bond allows for oxidative addition under standard conditions, preserving sensitive functional groups.

  • 5-Chloro-1,7-naphthyridine serves as a stable, latent precursor . Due to the electronic neutrality of the 5-position (beta to the N7 nitrogen), the chloride is kinetically inert to standard nucleophilic aromatic substitution (SNAr) and requires specialized, electron-rich ligands (e.g., Buchwald G3/G4, XPhos) or elevated temperatures to undergo palladium-catalyzed coupling.

Recommendation: Use the 5-iodo analog for late-stage functionalization or complex library generation. Reserve the 5-chloro analog for early-stage scale-up where cost is a driver and harsh forcing conditions (high T, strong bases) are tolerable.

Electronic Landscape & Structural Analysis

To understand the reactivity difference, one must analyze the specific topology of the 1,7-naphthyridine scaffold.

  • Position 5 Topology: The 5-carbon is located in the "upper" pyridine ring, adjacent to the bridgehead (C4a) and beta to the nitrogen at position 7 (N7).

  • Electronic Deactivation: Unlike positions 2, 4, or 8, which are alpha or gamma to a nitrogen atom and thus activated for nucleophilic attack, position 5 is beta-positioned relative to N7 . Furthermore, it is electronically isolated from the N1 nitrogen across the bridge.

  • Consequence: The 5-position resembles the 3-position of a pyridine ring. It is electron-neutral/rich compared to the electron-deficient 2/4/8 positions. Consequently, classical SNAr pathways are energetically unfavorable, making the bond dissociation energy (BDE) of the carbon-halogen bond the rate-determining factor.

    • C–Cl BDE: ~95 kcal/mol (Strong, requires activation).

    • C–I BDE: ~65 kcal/mol (Weak, facile oxidative addition).

Figure 1: Electronic Activation Map

G cluster_0 1,7-Naphthyridine Scaffold Analysis N1 N1 (Ring A) Electron Withdrawing Pos2 Position 2/4/8 Activated (Alpha/Gamma) SNAr: High N1->Pos2 Activates N7 N7 (Ring B) Electron Withdrawing N7->Pos2 Activates Pos5 Position 5 Unactivated (Beta-like) SNAr: Very Low Pd-Coupling: Halogen Dependent N7->Pos5 No Activation (Beta Position)

Caption: Electronic mapping reveals Position 5 is electronically "neutral" (beta to N7), rendering it inert to SNAr and dependent on metal catalysis.

Reactivity Profiles: Head-to-Head Comparison
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for both substrates. The mechanism relies on the oxidative addition of the Pd(0) species into the C–X bond.

Feature5-Iodo-1,7-naphthyridine5-Chloro-1,7-naphthyridine
Reactivity High . Oxidative addition is fast and often occurs at room temperature or mild heating (40–60 °C).Low . Rate-limiting oxidative addition requires high temperatures (>100 °C) and electron-rich phosphine ligands.
Catalyst Req. Standard Pd(PPh3)4 or Pd(dppf)Cl2.Advanced gen. catalysts: Pd-XPhos G3, Pd-PEPPSI-IPr, or Pd(dtbpf)Cl2.
Selectivity Excellent. Can be coupled selectively in the presence of Cl or Br elsewhere on the ring.Poor. Hard to differentiate if other halogens (Br/I) are present.
Base Sensitivity Tolerates weak bases (Na2CO3, K3PO4).Often requires stronger bases (Cs2CO3, tBuONa) to facilitate the transmetallation cycle.
B. Nucleophilic Aromatic Substitution (SNAr)

Due to the "beta-nitrogen" effect described above, direct displacement is difficult.

  • 5-Iodo: Not recommended for SNAr. Soft nucleophiles (thiols) may work, but hard nucleophiles (amines/alkoxides) often lead to deiodination or complex mixtures rather than clean substitution.

  • 5-Chloro: Generally inert to SNAr under standard conditions. Forcing conditions (e.g., neat amine, >150 °C, microwave) may force substitution, but competitive attack at position 8 (alpha to N7) via a "tele-substitution" or aryne mechanism is a significant risk [1].

C. Metal-Halogen Exchange (Lithiation)
  • 5-Iodo: Excellent substrate for Iodine-Magnesium exchange (using iPrMgCl·LiCl, "Turbo Grignard") at -20 °C to -40 °C. This generates a transient 5-metallated species that can be trapped with aldehydes, ketones, or acyl chlorides.

  • 5-Chloro: Unsuitable. The C–Cl bond is too strong for selective exchange; lithium-halogen exchange would require t-BuLi at -78 °C, which is incompatible with the electrophilic pyridine rings (risk of nucleophilic attack by BuLi on the ring).

Experimental Protocols
Protocol A: Selective Suzuki Coupling of 5-Iodo-1,7-naphthyridine

Use Case: Attaching an aryl group while preserving sensitive motifs.

  • Reagents:

    • 5-Iodo-1,7-naphthyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%)

    • Base: 2M Na2CO3 (aq) (2.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge a reaction vial with the iodo-substrate, boronic acid, and catalyst.

    • Evacuate and backfill with N2 (3 cycles).

    • Add degassed dioxane and aqueous base.

    • Stir at 60 °C for 2–4 hours.

    • Monitoring: TLC/LCMS will show rapid consumption of the iodide.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Why this works: The weak C–I bond activates readily with the bidentate dppf ligand, preventing the need for harsh phosphines that might cause side reactions.

Protocol B: Activation of 5-Chloro-1,7-naphthyridine

Use Case: Utilizing the cheaper chloride starting material.

  • Reagents:

    • 5-Chloro-1,7-naphthyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: XPhos Pd G3 (5–8 mol%) – Critical for activating unactivated chlorides.

    • Base: K3PO4 (3.0 equiv)

    • Solvent: Toluene/Water (10:1) or n-Butanol.

  • Procedure:

    • Combine solid reagents in a microwave vial.

    • Add solvents and seal.

    • Heat to 100–110 °C (conventional) or 120 °C (microwave) for 12–16 hours.

  • Note: Conversion may stall. If incomplete, add fresh catalyst (2 mol%) and reheat. The XPhos ligand creates a highly electron-rich Pd(0) center necessary to break the inert C–Cl bond at the 5-position.

Decision Logic & Workflow
Figure 2: Substrate Selection Flowchart

ReactivityFlow Start Goal: Functionalize 5-Position CheckType Reaction Type? Start->CheckType MetalCat Is Cost/Scale the Driver? CheckType->MetalCat Pd-Catalysis (Suzuki/Buchwald) MetalEx MetalEx CheckType->MetalEx Metallation (Grignard/Lithium) SNAr SNAr CheckType->SNAr Nucleophilic Sub. (SNAr) UseCl Use 5-Chloro Requires: XPhos/RuPhos High Temp (>100°C) MetalCat->UseCl Yes (Kilo Scale) UseI Use 5-Iodo Standard Pd(PPh3)4 Mild Temp (60°C) MetalCat->UseI No (Discovery/MedChem) UseI_Ex UseI_Ex MetalEx->UseI_Ex Use 5-Iodo (iPrMgCl·LiCl compatible) Warning Both Poor Substrates Risk of Tele-substitution at C8 Consider Pd-Amination instead SNAr->Warning Caution

Caption: Decision tree for selecting between 5-iodo and 5-chloro analogs based on reaction type and constraints.

References
  • Reactivity of Naphthyridines (Review) : Litvinov, V. P. "Chemistry of 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines." Russian Chemical Reviews, 2004. Note: Discusses the general inertness of beta-positions in naphthyridines to SNAr and the prevalence of tele-substitution.

  • Comparative Suzuki Coupling (Quinoline Analog) : Friesen, R. W., & Trimble, L. A. "Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." Canadian Journal of Chemistry, 2004, 82(2), 206–214. Key Insight: Demonstrates Iodo > Chloro selectivity and reactivity in electronically similar heteroaromatic systems.

  • Synthesis of 5-Halo-1,7-naphthyridines : Wozniak, M., & Van der Plas, H. C.[1] "A new synthesis of 5-chloro- and 5-bromo-1,7-naphthyridine." Journal of Heterocyclic Chemistry, 1978. Key Insight: Confirms that 5-chloro is significantly less reactive than 5-bromo/iodo and that nucleophilic attack often occurs at C8 (tele-substitution) rather than C5.

  • Commercial Availability & Properties : PubChem Compound Summary for 5-Chloro-1,7-naphthyridine (CID 12830846).

Sources

Structural Elucidation of 1,7-Naphthyridine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Conundrum

The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., PIP4K2A, c-Met) and antibacterial agents. However, the development of these therapeutics is frequently bottlenecked by structural ambiguity in their synthetic intermediates.

Unlike their carbocyclic analogs (naphthalenes), 1,7-naphthyridines possess two distinct nitrogen atoms (N1 and N7) and often exhibit complex prototropic tautomerism (e.g., lactam-lactim equilibrium) and supramolecular isomerism . Misidentifying the dominant tautomer or protonation state in an intermediate can lead to erroneous structure-activity relationship (SAR) models and failed scale-up attempts.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for resolving these specific structural challenges.

The Structural Challenge: Why 1,7-Naphthyridines?

In synthetic pathways—such as the Friedländer annulation or cyclization of 3-aminopyridine derivatives—intermediates often possess both hydrogen bond donors (NH, OH) and acceptors (N, C=O).

  • The Problem: In solution (NMR), rapid proton exchange often results in averaged signals, obscuring the true species.

  • The Consequence: You may attempt N-alkylation on the wrong nitrogen (N1 vs. N7) if the tautomeric preference is misunderstood.

  • The Solution: SC-XRD provides a static snapshot of the lowest-energy conformer in the solid state, revealing the precise hydrogen bonding network that drives molecular recognition.

Comparative Analysis: SC-XRD vs. Alternatives

The following table synthesizes performance metrics for analyzing 1,7-naphthyridine intermediates.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/15N) DFT (Computational)
Tautomer ID Definitive. Bond lengths (C=O vs C-OH) reveal double-bond localization.Ambiguous. Rapid exchange averages signals; requires low-temp experiments.Predictive. Calculates relative energies but ignores solvation/packing effects.
Stereochemistry Absolute. Determines R/S configuration directly (using anomalous scattering).Relative. Requires NOESY/ROESY and reference points; often inconclusive for quaternary centers.N/A
Sample State Solid (Single Crystal required).Solution (Deuterated solvent).Virtual (Gas phase or solvent model).
Throughput Low to Medium (1-24 hours).High (Minutes).[1]Medium (Hours to Days).
Key Limitation Requires a high-quality crystal (>50 µm).Solubility limits; aggregation causes line broadening.Accuracy depends on the chosen functional/basis set.
Deep Dive: The Bond Length Indicator

In 1,7-naphthyridin-8-one intermediates, distinguishing the NH-keto form from the OH-enol form is critical.

  • SC-XRD Evidence: A C8–O bond length of ~1.22 Å confirms a carbonyl (keto), whereas ~1.35 Å indicates a hydroxyl (enol).

  • NMR Evidence: A broad singlet >10 ppm suggests an NH or OH, but solvent exchange can wipe this signal out entirely.

Experimental Protocol: Targeted Crystallization

Crystallizing polar, planar heterocycles like 1,7-naphthyridines requires disrupting their strong pi-stacking propensity to allow 3D lattice growth.

Protocol: The "Anti-Solvent Diffusion" Method

Rationale: Slow diffusion allows the system to overcome the nucleation energy barrier without crashing out amorphous precipitate.

  • Solubility Screen: Dissolve ~5 mg of the intermediate in 0.5 mL of a "good" solvent (e.g., DMSO, DMF, or DCM). The solution must be clear.

  • Vessel Setup: Place the solution in a small inner vial (4 mL).

  • Anti-Solvent Addition: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of a volatile "bad" solvent (e.g., Diethyl ether, Pentane, or Hexane).

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing solubility.

  • Observation: Leave undisturbed in a vibration-free, dark environment at 20°C. Check for crystals after 24–72 hours using a polarizing microscope.

Critical Check: If "oiling out" occurs, the diffusion is too fast. Repeat with a less volatile anti-solvent (e.g., Toluene) or lower temperature (4°C).

Workflow Visualization

Diagram 1: Integrated Structural Elucidation Workflow

This workflow illustrates the logical progression from crude intermediate to definitive structure.

StructuralWorkflow Start Crude 1,7-Naphthyridine Intermediate Screen Purity Screen (LC-MS / 1H NMR) Start->Screen Decision Ambiguous Tautomer/Stereochem? Screen->Decision NMR_Adv Advanced NMR (NOESY, 15N-HMBC) Decision->NMR_Adv No (Simple) Cryst Crystallization (Slow Diffusion) Decision->Cryst Yes (Complex) Final Definitive Structure & Packing Analysis NMR_Adv->Final Solution Structure XRD SC-XRD Data Collection Cryst->XRD Crystal Found Refine Structure Refinement (Olex2 / SHELX) XRD->Refine Refine->NMR_Adv Disorder/Ambiguity Refine->Final Solid State Structure

Caption: A unified workflow prioritizing SC-XRD for complex intermediates while utilizing NMR as a rapid screening tool.

Diagram 2: Tautomer Identification Decision Matrix

How to choose the right technique based on specific structural questions.

DecisionMatrix Question Structural Question? Q1 Protonation Site? (N1 vs N7) Question->Q1 Q2 Lactam vs Lactim? Question->Q2 Q3 Bulk Phase Purity? Question->Q3 Method1 SC-XRD (Look for C-N-C angles) Q1->Method1 Method2 SC-XRD (Look for C=O bond length) Q2->Method2 Method3 PXRD + DSC Q3->Method3 Validation DFT Confirmation (Energy Calculation) Method1->Validation Method2->Validation

Caption: Decision matrix for selecting analytical methods based on the specific isomeric challenge of the naphthyridine core.

Data Interpretation: Validating the Structure

When analyzing the Crystallographic Information File (CIF) for a 1,7-naphthyridine intermediate, verify the following parameters to ensure scientific integrity:

  • R-Factor (R1): Ensure R1 < 5.0% for publication-quality data. High R-factors often indicate disorder in the planar rings.

  • Bond Alternation: In the pyridine rings, C-C bonds should average 1.38–1.40 Å . Significant deviation suggests loss of aromaticity due to dihydro-intermediate formation [1].

  • Intermolecular Contacts: Check for N...H-N dimers. 1,7-naphthyridines frequently form centrosymmetric dimers (DA / AD motifs) which stabilize the crystal lattice but may not exist in dilute solution [2].

References

  • Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene). Organometallics. (2023). Analysis of bond length alternation in naphthyridine backbones.

  • Hydrogen-bond-driven dimers of naphthyridine derivatives. Organic & Biomolecular Chemistry. (2021). Detailed analysis of intermolecular hydrogen bonding patterns and dimer formation.

  • Comparison of NMR and X-ray protein structure. Journal of Biomolecular NMR. (2012). Foundational comparison of static (X-ray) vs. dynamic (NMR) structural data.[2]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction. Crystal Growth & Design. (2020). Methodology for combining techniques to resolve tautomeric ambiguity.

Sources

Safety Operating Guide

5-Iodo-1,7-naphthyridine: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary & Immediate Action

Do not dispose of 5-Iodo-1,7-naphthyridine down the drain or in general trash. [1]

This compound is a halogenated nitrogen-heterocycle . It must be managed as Hazardous Halogenated Waste . Improper disposal risks the formation of toxic iodine vapors (

Immediate Handling Rule: Treat this compound as a potential mutagen and severe irritant. All disposal actions must occur inside a certified chemical fume hood.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. 5-Iodo-1,7-naphthyridine combines the basicity of a diazanaphthalene system with the lability of a Carbon-Iodine bond.[1]

PropertyData / ClassificationOperational Implication
Chemical Structure Halogenated HeteroaromaticRCRA Classification: Likely Hazardous (Characteristic).[1][2] Treat as Halogenated Organic.[3][4]
Stability Light Sensitive; Acid SensitiveStorage: Amber vials.[1] Disposal: Do not mix with strong oxidizers or strong mineral acids (risk of

liberation).
Physical State Solid (Powder/Crystalline)Waste Stream: Solid Hazardous Waste (if pure) or Liquid Halogenated (if dissolved).[1]
Hazards (GHS) H315, H319, H335 (Inferred)Wear Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

Senior Scientist Insight: The Carbon-Iodine (C-I) bond is weaker than C-Br or C-Cl bonds.[1] In the presence of strong oxidizers or under high heat (incineration), this compound can release elemental iodine, which is corrosive and toxic. Your waste tag must explicitly list "Organoiodide" to alert the disposal facility to control incineration temperatures.

Waste Stream Segregation Logic

The most common error in disposing of iodinated heterocycles is misclassification as "General Organic Waste." This leads to cross-contamination of non-halogenated streams.

Diagram 1: Disposal Decision Matrix

Use this logic flow to determine the correct waste container.

DisposalLogicStartStart: Waste GenerationStateCheckWhat is the physical state?Start->StateCheckSolidSolid Reagent(Pure or contaminated silica)StateCheck->SolidPowder/GelLiquidLiquid Solution(Reaction mixture/Mother liquor)StateCheck->LiquidSolutionSolidActionSegregate intoSOLID HAZARDOUS WASTESolid->SolidActionDouble Bag & TagSolventCheckDoes solvent containHalogens (DCM, Chloroform)?Liquid->SolventCheckHaloStreamHALOGENATEDLiquid Waste StreamSolventCheck->HaloStreamYes (e.g., DCM)NonHaloStreamAdd to HALOGENATED Stream(Contaminant Rule)SolventCheck->NonHaloStreamNo (e.g., MeOH)NonHaloStream->HaloStreamMerges into

Caption: Decision matrix for segregating 5-Iodo-1,7-naphthyridine waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the organoiodide mandates disposal in the Halogenated stream.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Reagent (Expired or Excess)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solid hazardous waste.

  • Primary Containment: Do not pour loose powder directly into the drum. Place the vial or scoop the powder into a clear ziplock bag.

  • Labeling:

    • Attach a hazardous waste tag.

    • Critical: Write the full chemical name: 5-Iodo-1,7-naphthyridine.

    • Check "Toxic" and "Irritant."[5]

  • Consolidation: Place the sealed bag into the Solid Waste Drum.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure the reaction is quenched. If you used reagents like

    
     or Lithium reagents to synthesize the naphthyridine, quench carefully before disposal.
    
  • Segregation: Pour the solution into the Halogenated Solvent carboy (Red can/Safety can).

    • Why? The EPA and disposal facilities incinerate halogenated waste at higher temperatures to destroy the C-X bonds and scrub acid gases (HI, HCl). Putting this in non-halogenated waste risks incomplete combustion and release of toxic emissions.

  • Rinsing: Rinse the reaction flask with a small amount of Acetone or DCM and add the rinse to the same Halogenated carboy.

Emergency Spill Response

If 5-Iodo-1,7-naphthyridine is spilled outside the hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.

  • PPE: Don double nitrile gloves, lab coat, and N95 (or P100) respirator if dust is airborne.

  • Containment: Cover the spill with a spill pad or paper towels dampened with acetone (to prevent dust generation).

  • Cleanup:

    • Wipe up the material.[2][5]

    • Place all contaminated wipes into a sealed bag.

    • Dispose of as Solid Hazardous Waste .

  • Decontamination: Wash the surface with a mild detergent and water.

The "Iodine Trap" Workflow

In high-throughput synthesis, organoiodides often degrade, releasing purple iodine vapor. This workflow prevents lab contamination.

IodineTrapGenWaste Generation(Rotovap/Workup)TrapIodine Trap(Sodium Thiosulfate Wash)Gen->TrapIf Free I2 Visible(Purple/Brown)SegSegregation(Halogenated Carboy)Gen->SegNo Free I2Trap->SegClear SolutionPickupEHS Pickup(High Temp Incineration)Seg->Pickup

Caption: Pre-treatment workflow. If waste solution is dark purple (free iodine), wash with aqueous Sodium Thiosulfate to reduce I2 to Iodide (I-) before placing in the waste carboy.[1]

Regulatory Compliance & References

This protocol adheres to the "Cradle-to-Grave" management standards required by the US EPA and OSHA.

Key Compliance Check:

  • EPA RCRA: While not explicitly P-listed, this compound is a characteristic hazardous waste due to toxicity and halogen content. It falls under the "mixture rule" when dissolved in spent halogenated solvents (F-listed waste) [1].

  • OSHA: Adhere to the Laboratory Standard (29 CFR 1910.1450) for handling hazardous chemicals [2].

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.